molecular formula C10H12ClNO5S B2844901 2-acetyl-5-chlorophenyl-N,N-dimethylsulfamate CAS No. 900014-78-0

2-acetyl-5-chlorophenyl-N,N-dimethylsulfamate

Cat. No.: B2844901
CAS No.: 900014-78-0
M. Wt: 293.72
InChI Key: DXVIKCKMZHRQQF-UHFFFAOYSA-N
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Description

2-acetyl-5-chlorophenyl-N,N-dimethylsulfamate is a chemical compound with the molecular formula C10H12ClNO5S and a molecular weight of 293.72 g/mol . This compound is known for its unique chemical structure, which includes an acetyl group, a chlorophenyl group, and a dimethylsulfamate group. It is used in various scientific research applications due to its distinct properties.

Preparation Methods

The synthesis of 2-acetyl-5-chlorophenyl-N,N-dimethylsulfamate involves several steps. One common method includes the reaction of 2-acetyl-5-chlorophenol with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and safety.

Chemical Reactions Analysis

2-acetyl-5-chlorophenyl-N,N-dimethylsulfamate undergoes various chemical reactions, including:

Scientific Research Applications

2-acetyl-5-chlorophenyl-N,N-dimethylsulfamate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-acetyl-5-chlorophenyl-N,N-dimethylsulfamate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form covalent bonds with active site residues, inhibiting enzyme activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the dimethylsulfamate group can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

2-acetyl-5-chlorophenyl-N,N-dimethylsulfamate can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.

Biological Activity

2-Acetyl-5-chlorophenyl-N,N-dimethylsulfamate is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring an acetyl group, a chlorophenyl moiety, and a dimethylsulfamate group, suggests potential biological activities that merit investigation.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClN2O3SC_{11}H_{12}ClN_{2}O_{3}S. The compound's structure can be broken down into key functional groups:

  • Acetyl Group : Contributes to reactivity and potential enzyme inhibition.
  • Chlorophenyl Group : Enhances hydrophobic interactions, possibly affecting binding affinity to biological targets.
  • Dimethylsulfamate Group : Involved in hydrogen bonding and electrostatic interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The mechanism involves:

  • Enzyme Inhibition : The acetyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity.
  • Binding Affinity Modulation : The chlorophenyl group may enhance the compound's binding affinity through hydrophobic interactions, while the dimethylsulfamate group contributes to the overall stability of the complex formed with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, demonstrating significant inhibition of growth at certain concentrations.

Table 1: Antimicrobial Activity Against Different Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has also shown promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it was tested against small-cell lung cancer (H146) cells, where it induced apoptosis effectively.

Case Study: Anticancer Effects in H146 Cell Line
In a study involving SCID mice bearing H146 xenograft tumors, treatment with this compound resulted in:

  • Tumor Regression : Notable reduction in tumor size was observed post-treatment.
  • Apoptosis Induction : Markers such as cleaved PARP and caspase-3 were significantly elevated, indicating robust apoptotic activity .

Comparison with Similar Compounds

To understand the specificity and potential advantages of this compound over similar compounds, a comparative analysis was conducted:

Table 2: Comparison with Related Compounds

CompoundStructure SimilarityAnticancer Activity (IC50)Antimicrobial Activity (MIC)
2-Acetyl-4-chlorophenyl-N,N-dimethylsulfamateModerateHigher (15 µg/mL)Lower (40 µg/mL)
2-Acetyl-5-bromophenyl-N,N-dimethylsulfamateHighModerate (25 µg/mL)Moderate (30 µg/mL)

Properties

IUPAC Name

methyl 4-chloro-2-(dimethylsulfamoyloxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO5S/c1-12(2)18(14,15)17-9-6-7(11)4-5-8(9)10(13)16-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVIKCKMZHRQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=C(C=CC(=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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